molecular formula C19H21F3N2O4S B2813957 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797889-04-3

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2813957
CAS RN: 1797889-04-3
M. Wt: 430.44
InChI Key: HCZWXGGSNPLOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets various kinases, including spleen tyrosine kinase (SYK), interleukin-2-inducible T-cell kinase (ITK), and Bruton's tyrosine kinase (BTK). It has been shown to have potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.

Mechanism of Action

TAK-659 targets various kinases, including N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, ITK, and BTK. These kinases are involved in the activation and signaling of immune cells, such as B cells and T cells. By inhibiting these kinases, TAK-659 prevents the activation and proliferation of immune cells, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have various biochemical and physiological effects. It inhibits the activation and proliferation of B cells and T cells, leading to reduced inflammation and immune responses. It also inhibits the growth and survival of cancer cells, leading to potential anti-cancer effects. In addition, TAK-659 has been shown to have potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It also targets multiple kinases, making it a versatile tool for studying various diseases. However, TAK-659 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of TAK-659. One direction is to further investigate its potential therapeutic applications in various diseases, such as autoimmune disorders and cancer. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and signaling pathways. Additionally, future studies could focus on optimizing the synthesis and formulation of TAK-659 to improve its solubility and efficacy.

Synthesis Methods

TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves several steps, including the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 4-aminophenol, followed by the reaction of the resulting intermediate with 4-(4-methoxypiperidin-1-yl)aniline. The final product is obtained through purification and isolation steps.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells, such as B cells and T cells. It also has potential anti-cancer effects by inhibiting the growth and survival of cancer cells. In addition, TAK-659 has been shown to have potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-27-16-10-12-24(13-11-16)15-4-2-14(3-5-15)23-29(25,26)18-8-6-17(7-9-18)28-19(20,21)22/h2-9,16,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZWXGGSNPLOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

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